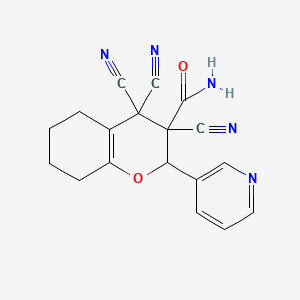![molecular formula C23H30N2O B11047683 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11047683.png)
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a tert-butylphenoxy group and a 2-methylbutyl side chain, which may confer unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 4-tert-butylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Attachment of the 2-Methylbutyl Side Chain: The 2-methylbutyl side chain can be attached through an alkylation reaction. This involves reacting the intermediate with 2-methylbutyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the tert-butyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy group. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in chloroform, nitration with nitric acid in sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or tert-butyl group.
Reduction: Reduced forms of the benzimidazole ring or phenoxy group.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
科学的研究の応用
Chemistry
In chemistry, 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its benzimidazole core, which is known to interact with various biological targets.
Medicine
Medicinally, benzimidazole derivatives are known for their antiparasitic, antifungal, and anticancer activities. This compound could be investigated for similar therapeutic potentials, particularly in drug discovery and development.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stable chemical structure and potential for functionalization.
作用機序
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazoles exert their effects by binding to proteins or enzymes, inhibiting their function. This compound could interact with microtubules, enzymes involved in DNA replication, or cell signaling pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole
- 2-[(4-tert-butylphenoxy)methyl]-1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole may exhibit unique properties due to the presence of the 2-methylbutyl side chain. This side chain could influence the compound’s lipophilicity, bioavailability, and interaction with biological targets, potentially leading to distinct biological activities and applications.
特性
分子式 |
C23H30N2O |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)benzimidazole |
InChI |
InChI=1S/C23H30N2O/c1-6-17(2)15-25-21-10-8-7-9-20(21)24-22(25)16-26-19-13-11-18(12-14-19)23(3,4)5/h7-14,17H,6,15-16H2,1-5H3 |
InChIキー |
LUSUTLKKIIMPHY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11047605.png)
![2-(2-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11047607.png)

![6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047622.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11047624.png)
![5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11047628.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11047634.png)
![N-[2-(4-methoxyphenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11047639.png)
![2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide](/img/structure/B11047641.png)
![6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine](/img/structure/B11047643.png)
![N-{3-methyl-1-[(6-methylpyridin-2-yl)amino]-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11047653.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11047667.png)
![5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11047675.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B11047684.png)